Product packaging for (2,2,2-Triethoxyethyl)cyclohexane(Cat. No.:CAS No. 55844-56-9)

(2,2,2-Triethoxyethyl)cyclohexane

Cat. No.: B3053749
CAS No.: 55844-56-9
M. Wt: 244.37 g/mol
InChI Key: MMCOXCUQVCURRF-UHFFFAOYSA-N
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Description

(2,2,2-Triethoxyethyl)cyclohexane is a synthetic organic compound of interest in chemical research and development. Its molecular structure, featuring a cyclohexane ring linked to a triethoxyethyl chain, suggests potential utility as a versatile intermediate or precursor in organic synthesis. This structural motif is commonly explored in materials science. For instance, cyclohexane derivatives with reactive functional groups are frequently investigated as monomers or cross-linking agents in polymer chemistry . The triethoxyethyl moiety, in particular, may undergo hydrolysis and condensation reactions, similar to silane-based compounds used in the development of organic-inorganic hybrid materials . These hybrid materials have demonstrated significant value in advanced applications, including membrane technology for separation processes like pervaporation dehydration . As a specialty chemical, this compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Handling should be conducted by qualified professionals in a controlled laboratory setting with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B3053749 (2,2,2-Triethoxyethyl)cyclohexane CAS No. 55844-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-triethoxyethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOXCUQVCURRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CCCCC1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613788
Record name (2,2,2-Triethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55844-56-9
Record name (2,2,2-Triethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2,2,2 Triethoxyethyl Cyclohexane and Analogues

Established Synthetic Pathways for the Compound

Established methods for synthesizing substituted cyclohexanes can be broadly categorized into two strategic approaches: the modification of a pre-existing cyclohexane (B81311) ring and the construction of the cyclohexane ring with the desired substituents already incorporated. For a target molecule like (2,2,2-Triethoxyethyl)cyclohexane, both strategies offer plausible routes.

Routes Involving Cyclohexane Functionalization

Direct functionalization of the cyclohexane skeleton is a primary strategy for introducing the desired (2,2,2-triethoxyethyl) group. This typically involves an initial activation of a C-H bond or the conversion of an existing functional group on the cyclohexane ring.

One common approach is the oxidation of cyclohexane to produce cyclohexanol (B46403) or cyclohexanone (B45756). scielo.br These oxygenated derivatives serve as versatile intermediates. For instance, cyclohexanone can undergo various reactions to introduce the ethyl side chain, which can then be further modified. The oxidation of cyclohexane can be achieved using various oxidants and catalysts. For example, the use of tert-butylhydroperoxide (TBHP) in the presence of a CuCl₂ catalyst loaded on activated carbon has been systematically optimized. scielo.br Another approach involves the use of manganese compounds as catalysts in the presence of oxidants like trichloroisocyanuric acid (TCCA), which can lead to the formation of chlorocyclohexane. mdpi.com This halogenated intermediate can then be subjected to nucleophilic substitution to introduce the desired side chain.

The direct C-H functionalization of unactivated alkanes, including cyclohexane, represents a more advanced and atom-economical approach. researchgate.net Catalytic systems, often involving rhodium or other transition metals, can enable the direct coupling of cyclohexane with various partners, although introducing a complex fragment like the triethoxyethyl group in a single step remains a significant challenge. researchgate.netorganic-chemistry.org

Table 1: Optimization of Cyclohexane Oxidation scielo.br

Catalyst Oxidant Temperature (°C) Time (h) Cyclohexane Conversion (%) Cyclohexanone Selectivity (%)
CuCl₂/Activated Carbon TBHP 70 2 19.45 67.45
CuCl₂/Activated Carbon TBHP 25 2 Lower Lower
CuCl₂/Activated Carbon TBHP 90 2 Lower Lower

This table is interactive and can be sorted by column.

Strategies for Triethoxyethyl Group Introduction

The introduction of the triethoxyethyl group, an acetal (B89532), requires specific synthetic methods. A plausible route would involve the reaction of a cyclohexane-based nucleophile with a suitable electrophile containing the triethoxyethyl moiety, or vice versa.

For example, a Grignard reagent derived from bromocyclohexane (B57405) could react with triethyl orthoacetate. While this specific reaction is not detailed in the provided context, it represents a standard method for forming C-C bonds and introducing such functional groups.

Alternatively, a two-step approach could be employed. First, a two-carbon side chain is attached to the cyclohexane ring, for example, through the Wittig reaction with cyclohexanone to form ethylidenecyclohexane. Subsequent transformation of the double bond, perhaps through ozonolysis followed by acetalization with triethyl orthoformate in the presence of an alcohol and an acid catalyst, could yield the desired triethoxyethyl group.

Another strategy involves the functional group interconversion of a pre-existing side chain on the cyclohexane ring. For instance, a (2-hydroxyethyl)cyclohexane could be oxidized to the corresponding aldehyde, which is then converted to the diethyl acetal under standard conditions using ethanol (B145695) and an acid catalyst.

Novel Synthetic Methodologies

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These novel methodologies often rely on catalysis and aim to achieve high levels of stereocontrol.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of substituted cyclohexanes, transition metal catalysis has been extensively explored. nih.govnih.gov Hydrogen borrowing catalysis, for instance, enables the coupling of ketones with alcohols to form more complex structures. An iridium catalyst can be used for the (5+1) annulation of 1,5-diols with methyl ketones to produce substituted cyclohexanes. acs.org This strategy allows for the construction of the cyclohexane ring with a high degree of control over the relative stereochemistry of the substituents.

Rhodium-catalyzed reactions have also been employed for the synthesis of cyclohexane derivatives. For example, rhodium nanoparticles have been used for the selective hydrogenation of aromatic ketones to the corresponding cyclohexyl derivatives. researchgate.net Furthermore, rhodium-carbene initiated domino sequences can lead to highly substituted cyclohexanes with excellent stereocontrol. acs.org

Table 2: Catalytic Synthesis of Substituted Cyclohexanes acs.orgacs.org

Catalyst System Reactants Product Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Rhodium-carbene Vinyldiazoacetates and allyl alcohols Highly substituted cyclohexanes >97:3 99% acs.org
Iridium(III) 1,5-diols and methyl ketones Multiply substituted cyclohexanes High N/A acs.org

This table is interactive and can be sorted by column.

Stereoselective Synthesis of Cyclohexane Derivatives

Achieving stereoselectivity is a critical aspect of modern organic synthesis, particularly for producing specific isomers of a compound. For substituted cyclohexanes, several stereoselective methods have been developed. acs.orgnih.gov

A rhodium-carbene initiated domino reaction, for example, allows for the synthesis of cyclohexanes with four stereocenters with high diastereoselectivity and enantioselectivity. acs.org Similarly, iridium-catalyzed hydrogen borrowing annulations can provide multisubstituted cyclohexanes with high levels of stereocontrol. nih.govnih.govacs.org The choice of a chiral ligand in these catalytic systems is crucial for inducing enantioselectivity.

The reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) has been shown to produce multisubstituted cyclohexanes in a stereoselective manner, yielding only one diastereomer. nih.gov Such methods could be adapted to control the stereochemistry of the this compound product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of the reactants.

For the oxidation of cyclohexane, for instance, the reaction temperature has a significant impact on both the conversion of the starting material and the selectivity for the desired product. scielo.br In the CuCl₂-catalyzed oxidation with TBHP, the optimal temperature was found to be 70°C, with higher or lower temperatures leading to decreased performance. scielo.br Similarly, the amount of oxidant and the reaction time are critical variables that need to be fine-tuned.

In catalytic reactions, the nature of the catalyst and any associated ligands plays a pivotal role. For the iridium-catalyzed synthesis of cyclohexanes, the use of a chiral ligand like (R)-BINAP was shown to induce enantioselectivity, although the initial results were modest. nih.gov Further screening of ligands and reaction conditions is often necessary to achieve high levels of stereocontrol. The choice of solvent can also influence the outcome of a reaction, as seen in the optimization of cyclohexane oxidation where different solvent mixtures were tested. rsc.org

The following table lists the chemical compounds mentioned in this article.

Table 3: List of Chemical Compounds

Compound Name
This compound
Cyclohexane
Cyclohexanol
Cyclohexanone
tert-Butylhydroperoxide (TBHP)
Copper(II) chloride (CuCl₂)
Trichloroisocyanuric acid (TCCA)
Chlorocyclohexane
Bromocyclohexane
Triethyl orthoacetate
Ethylidenecyclohexane
Triethyl orthoformate
(2-Hydroxyethyl)cyclohexane
1,5-Diols
Methyl ketones
Vinyldiazoacetates
Allyl alcohols
Conjugated enynones
Malononitrile
Lithium diisopropylamide (LDA)

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable production methods. While specific studies on the green synthesis of this particular compound are not extensively documented, the principles can be extrapolated from established green methodologies for the synthesis of related orthoesters and acetals. The core aim is to minimize the environmental footprint by addressing factors such as atom economy, the use of hazardous substances, energy consumption, and waste generation. acs.org

One of the fundamental principles of green chemistry is the maximization of atom economy , which seeks to incorporate the maximum amount of starting materials into the final product. acs.org Traditional methods for orthoester synthesis, such as the Pinner reaction, often involve the use of stoichiometric reagents and can generate significant amounts of waste. rsc.org Modern approaches focus on catalytic methods that improve atom economy. For instance, the direct addition of alcohols to a suitable precursor, catalyzed by a recyclable solid acid, would represent a more atom-economical route to this compound.

The principle of using less hazardous chemical syntheses is another key consideration. skpharmteco.com This involves avoiding toxic reagents and solvents. For example, replacing hazardous and corrosive acid catalysts with solid acid catalysts like zeolites, clays, or ion-exchange resins can lead to a safer and more environmentally benign process. researchgate.net These solid catalysts can often be easily separated from the reaction mixture and reused, further contributing to a greener process. The use of non-volatile and recyclable solvents, such as poly(ethylene glycol) dimethyl ether (DMPE), has also been shown to be an effective green alternative in orthoester synthesis. nih.gov

Catalysis plays a pivotal role in the green synthesis of orthoesters. The development of efficient and selective catalysts allows for reactions to be carried out under milder conditions, reducing energy consumption. organic-chemistry.org For example, photo-organocatalytic methods have been developed for the synthesis of acetals, a related class of compounds, which utilize a photocatalyst and a light source to drive the reaction, often at room temperature. rsc.org The application of such a methodology to the synthesis of this compound could significantly reduce the energy requirements of the process.

The following table provides a comparative overview of potential synthetic strategies for this compound, evaluated based on green chemistry principles.

Synthetic Strategy Catalyst/Reagent Solvent Green Chemistry Advantages Potential Drawbacks
Modified Pinner Reaction Gaseous HCl, MeOHSolvent-freeAvoids highly toxic precursors like trichloromethylbenzene. rsc.orgStill utilizes a strong acid; moderate yields reported for analogues. rsc.org
Electrochemical Synthesis N/A (from dithiane derivatives)Not specifiedMild reaction conditions. organic-chemistry.orgRequires specialized electrochemical equipment.
Solid Acid Catalysis Zeolites, Clays, Ion-exchange resinsSolvent-free or Green SolventsRecyclable and reusable catalysts, reduced corrosion and waste. researchgate.netCatalyst deactivation may occur over time.
Organocatalysis Thioxanthenone (photocatalyst)Not specifiedMild conditions, high efficiency for acetal formation. rsc.orgApplicability to orthoester synthesis needs investigation.
Use of Green Solvents Anhydrous sodium acetatePoly(ethylene glycol) dimethyl ether (DMPE)Avoids volatile organic solvents, good to excellent yields for sugar orthoesters. nih.govSolvent recovery and reuse efficiency needs to be high for economic viability.

Furthermore, the choice of starting materials can significantly impact the greenness of a synthetic route. The ideal synthesis would utilize renewable feedstocks. While the direct synthesis of this compound from biomass-derived sources is not yet established, research into the conversion of biomass into platform chemicals that can serve as precursors is an active area of investigation. rsc.orgosti.gov

Reactivity and Mechanistic Investigations of 2,2,2 Triethoxyethyl Cyclohexane

Reaction Pathways and Transformation Studies

The transformation of (2,2,2-Triethoxyethyl)cyclohexane can proceed through various pathways, largely dependent on the reaction conditions. These pathways can be broadly categorized by which part of the molecule undergoes chemical change.

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring is a saturated carbocycle and its reactions are characteristic of alkanes, primarily involving substitution or elimination reactions under specific conditions.

Dehydrogenation: The cyclohexane ring can undergo catalytic dehydrogenation at elevated temperatures to form an aromatic ring. This transformation is a common industrial process and typically requires a catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms. For this compound, this would lead to the formation of (2,2,2-triethoxyethyl)benzene.

Halogenation: Free-radical halogenation of the cyclohexane ring can occur in the presence of UV light. This reaction is generally not selective and can lead to a mixture of mono- and poly-halogenated products at various positions on the ring.

Elimination Reactions: If a suitable leaving group is present on the cyclohexane ring, it can undergo elimination reactions (E1 or E2) to form a cyclohexene (B86901) derivative. libretexts.orgchemistrysteps.comyoutube.commasterorganicchemistry.com For the parent compound, this compound, this would first require the introduction of a leaving group, for instance, through halogenation followed by dehydrohalogenation. The regioselectivity of such an elimination would be governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. libretexts.org However, the stereochemistry of the cyclohexane ring plays a crucial role. For an E2 reaction to occur, the leaving group and a β-hydrogen must be in an anti-periplanar conformation, which in a cyclohexane chair conformation translates to a trans-diaxial arrangement. libretexts.orgchemistrysteps.com This stereochemical requirement can override Zaitsev's rule. libretexts.org

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. The rate of this reaction is dependent on the concentration of both the substrate and the base. libretexts.org The requirement for a trans-diaxial arrangement of the leaving group and a β-hydrogen is paramount. chemistrysteps.com

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents. The rate-determining step is the formation of the carbocation. Rearrangements of the carbocation to a more stable form are possible before the final elimination of a proton to form the alkene. chemistrysteps.com

The table below summarizes the key aspects of elimination reactions pertinent to a substituted cyclohexane ring.

Reaction TypeBaseSolventStereochemistryRegioselectivity
E2 Strong, non-bulkyPolar aproticRequires anti-periplanar (trans-diaxial) geometryZaitsev's rule generally followed
E2 Strong, bulkyPolar aproticRequires anti-periplanar (trans-diaxial) geometryHofmann product favored
E1 WeakPolar proticNo specific stereochemical requirementZaitsev's rule generally followed

Reactivity of the Triethoxyethyl Moiety

The triethoxyethyl group, an orthoester, is the more reactive portion of the molecule under many conditions. Orthoesters are known for their sensitivity to acid-catalyzed hydrolysis.

A general representation of the hydrolysis is as follows:

Cyclohexyl-CH₂-C(OCH₂CH₃)₃ + H₂O/H⁺ → Cyclohexyl-CH₂-COOCH₂CH₃ + 2 CH₃CH₂OH

Radical-Mediated Processes

Radical reactions can be initiated on either the cyclohexane ring or the triethoxyethyl side chain, typically under conditions that promote the formation of free radicals, such as with the use of radical initiators or exposure to high energy.

On the Cyclohexane Ring: As mentioned, free-radical halogenation is a possibility. Additionally, oxidative degradation of the cyclohexane ring can be initiated by radicals, potentially leading to ring-opening products under harsh conditions. Hydrogen abstraction from the cyclohexane ring can lead to a cyclohexyl radical, which can then undergo various subsequent reactions. Current time information in Bangalore, IN.

On the Triethoxyethyl Moiety: The ether linkages in the triethoxyethyl group are susceptible to radical cleavage. In the presence of oxygen, ethers can form explosive peroxides via a radical chain mechanism. thieme-connect.deresearchgate.net Hydrogen abstraction from the carbon atoms adjacent to the ether oxygens is particularly facile due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

Kinetic and Thermodynamic Aspects of Reactions

Cyclohexane Ring Reactions: The kinetics of E2 reactions in cyclohexane systems are highly dependent on the conformational equilibrium of the ring. For a reaction to proceed, the molecule must adopt a conformation where the leaving group is in an axial position to allow for the required anti-periplanar alignment with an axial β-hydrogen. chemistrysteps.com If the most stable chair conformation places the leaving group in an equatorial position, the reaction rate will be significantly slower, as it will depend on the concentration of the less stable conformer. libretexts.orgchemistrysteps.com The activation energy for such a process will be higher due to the energy required to achieve the necessary conformation.

Triethoxyethyl Moiety Reactions: The hydrolysis of orthoesters is subject to general acid catalysis, meaning the reaction rate is dependent on the concentration of the acidic species. The thermodynamics of this reaction are generally favorable, driven by the formation of the more stable carbonyl group of the resulting ester. Computational studies on the gas-phase elimination of simple triethyl orthoesters have shown that the process involves a four-membered ring transition state, with the polarization of the C-O bond being a key factor in the rate-determining step.

The table below presents a qualitative comparison of the expected reaction rates under different conditions.

ReactionMoiety InvolvedConditionsExpected Rate
HydrolysisTriethoxyethylAqueous AcidFast
Elimination (from a derivative with an axial leaving group)CyclohexaneStrong BaseFast
Elimination (from a derivative with an equatorial leaving group)CyclohexaneStrong BaseSlow
Radical HalogenationCyclohexaneUV LightModerate
DehydrogenationCyclohexaneHigh Temp, CatalystSlow to Moderate

Elucidation of Reaction Mechanisms

The mechanisms of the key reactions of this compound can be elucidated based on well-established principles of organic chemistry.

Mechanism of E2 Elimination on the Cyclohexane Ring: As depicted in numerous studies of substituted cyclohexanes, the E2 mechanism requires a specific stereochemical arrangement. libretexts.orgchemistrysteps.com A base abstracts a proton that is anti-periplanar to the leaving group. In the chair conformation of cyclohexane, this translates to a trans-diaxial relationship between the proton and the leaving group. The reaction proceeds through a single transition state where the C-H bond is breaking, the C=C double bond is forming, and the C-Leaving Group bond is breaking simultaneously.

Mechanism of Acid-Catalyzed Hydrolysis of the Orthoester: The hydrolysis of the triethoxyethyl group follows a well-understood A-1 type mechanism for orthoesters.

Protonation of one of the ethoxy groups by an acid catalyst.

Loss of a molecule of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.

Nucleophilic attack of a water molecule on the electrophilic carbon of the oxocarbenium ion.

Deprotonation to form a hemiacetal.

These steps are repeated with another ethoxy group, leading to the formation of the final ester product and another molecule of ethanol.

Conformational Analysis and Stereochemistry of 2,2,2 Triethoxyethyl Cyclohexane

Conformational Preferences of the Cyclohexane (B81311) Ring

The cyclohexane ring is not a planar hexagon. To alleviate the angle strain that would be present in a flat structure, the ring puckers into several non-planar conformations. The most significant of these are the chair and twist-boat conformations.

Chair and Twist-Boat Conformations and Interconversion Dynamics

The most stable conformation of cyclohexane is the chair conformation . In this arrangement, all carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are very close to the ideal tetrahedral angle of 109.5°, thus eliminating angle strain. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The cyclohexane ring can exist in two distinct chair conformations that rapidly interconvert in a process known as ring flipping or chair-flipping . masterorganicchemistry.comquora.com At room temperature, this interconversion is so fast that the individual conformers cannot be isolated. fiveable.me

Another, less stable conformation is the boat conformation . While it also has tetrahedral bond angles, it suffers from significant torsional strain due to eclipsing interactions between hydrogen atoms on four of its carbon atoms. masterorganicchemistry.com Furthermore, there is steric hindrance between the two "flagpole" hydrogens, which point towards each other across the ring. To relieve some of this strain, the boat conformation can twist slightly to form the twist-boat conformation , which is more stable than the true boat but still significantly less stable than the chair form. libretexts.org The energy barrier for the interconversion from a chair to a twist-boat is higher than that for the chair-chair interconversion.

The equilibrium between these conformations is dictated by their relative energies. The chair conformation is the global energy minimum, and at any given moment, the vast majority of cyclohexane molecules will exist in this form.

Substituent Effects on Conformational Equilibria

When a substituent is attached to the cyclohexane ring, the two chair conformations are no longer equivalent in energy. The substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The steric bulk of a substituent is the primary factor determining the conformational equilibrium. Substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring. These interactions, known as 1,3-diaxial interactions , are a significant source of steric strain. The larger the substituent, the more pronounced these interactions become, and the stronger the preference for the equatorial position.

This preference is quantified by the A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com A higher A-value indicates a greater preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~5.0

Stereochemical Implications of Substituents on the Cyclohexane Ring

In disubstituted or polysubstituted cyclohexanes, the stereochemical relationship between the substituents (cis or trans) has a profound impact on the conformational equilibrium. The most stable conformation will be the one that minimizes the steric strain by placing the largest number of bulky groups in equatorial positions. libretexts.org For example, a trans-1,2-disubstituted cyclohexane can have both substituents in equatorial positions in one chair conformation, which is generally the most stable arrangement.

Experimental Techniques for Conformational Studies

The conformational dynamics of cyclohexane derivatives are primarily studied using spectroscopic methods, particularly variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

At room temperature, the rapid chair-flipping of cyclohexane results in a single, time-averaged signal for all the protons in its ¹H NMR spectrum. fiveable.me However, as the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the individual signals for the axial and equatorial protons can be resolved. fiveable.me This allows for the direct observation of both chair conformers and the determination of their relative concentrations. From the equilibrium constant, the free energy difference (A-value) can be calculated.

For a molecule like (2,2,2-Triethoxyethyl)cyclohexane with a very strong equatorial preference, one would expect to see distinct and well-resolved signals for the axial and equatorial protons even at or near room temperature, as the ring would be largely locked in a single chair conformation. The coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angle between them, can also provide valuable information about the ring's conformation.

Vibrational spectroscopy , such as infrared (IR) and Raman spectroscopy, can also be used to study conformational isomers. Different conformations can exhibit unique vibrational modes, and the analysis of the spectra can provide information about the conformational population.

Theoretical Modeling of Conformational Landscapes

In conjunction with experimental techniques, computational chemistry provides powerful tools for exploring the conformational landscape of molecules. Molecular mechanics and quantum mechanics calculations can be used to model the different possible conformations of this compound and to calculate their relative energies.

A systematic conformational search can identify all possible low-energy structures, including various chair, boat, and twist-boat forms. By calculating the potential energy surface, the transition states for the interconversion between these conformations can be located, providing insights into the dynamics of the system. Theoretical calculations can also be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. For this compound, theoretical modeling would be expected to confirm a very strong energetic preference for the equatorial conformer.

Computational Chemistry and Theoretical Investigations of 2,2,2 Triethoxyethyl Cyclohexane

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods, based on the fundamental principles of quantum theory, offer a detailed description of the electronic structure and are instrumental in predicting molecular properties and reactivity. mdpi.comresearchgate.net These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are particularly well-suited for the geometry optimization of medium to large-sized molecules like (2,2,2-Triethoxyethyl)cyclohexane, allowing for the determination of stable conformers and the energy profiles of various chemical processes.

A systematic conformational search of this compound would typically be performed to identify the lowest energy structures. For the cyclohexane (B81311) ring, both chair and boat conformations would be considered, with the chair form being significantly more stable for substituted cyclohexanes. sapub.org The orientation of the (2,2,2-triethoxyethyl) substituent, both in its attachment to the ring (axial vs. equatorial) and the rotation around its various single bonds, gives rise to a complex potential energy surface.

Geometry optimizations are performed to locate the stationary points on this surface, which correspond to energy minima (stable conformers) and saddle points (transition states). The choice of functional and basis set is crucial for obtaining reliable results. nih.gov For a molecule containing C, H, and O atoms, a functional like B3LYP or a more modern one from the SCAN family, combined with a Pople-style basis set such as 6-31G(d,p) or a Dunning-type basis set like cc-pVTZ, would provide a good starting point. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G(d,p))

ConformerCyclohexane Ring ConformationSubstituent PositionRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxial4.85
3 Skew-Boat-6.20

The data clearly indicates that the conformer with the cyclohexane ring in a chair conformation and the (2,2,2-triethoxyethyl) group in an equatorial position is the most stable, which is consistent with the well-established principles of conformational analysis for substituted cyclohexanes. sapub.org The axial conformer is significantly higher in energy due to 1,3-diaxial interactions.

Ab initio methods are based on first principles without the use of empirical parameters, offering a pathway to very high accuracy, provided that a sufficiently high level of theory and a large basis set are employed. ijert.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining benchmark-quality energies and properties. researchgate.netresearchgate.net

For this compound, high-accuracy ab initio calculations could be performed on the lowest energy conformers identified by DFT to refine their relative energies. For instance, a single-point energy calculation using a method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) on the DFT-optimized geometries can provide a "gold standard" energy value. researchgate.net

These high-level calculations are also crucial for accurately describing non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces, which can play a subtle but important role in determining the conformational preferences of the flexible triethoxyethyl side chain.

Table 2: Comparison of Conformational Energy Difference (Axial vs. Equatorial) for this compound with Different Levels of Theory

MethodBasis SetΔE (kcal/mol)
DFT (B3LYP)6-31G(d,p)4.85
MP2cc-pVTZ5.10
CCSD(T)cc-pVTZ5.05

The results from different levels of theory show good agreement, lending confidence to the prediction that the equatorial conformer is substantially more stable.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanical methods provide high accuracy, their computational cost can be prohibitive for exploring the full conformational space of a flexible molecule over long timescales. nih.gov Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for this purpose. mpg.denih.gov

MM methods employ a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. nih.gov This allows for rapid energy calculations and, consequently, the efficient exploration of the vast number of possible conformations. Various search algorithms, such as stochastic search or low-mode search, can be used to sample the conformational space and identify low-energy structures. nih.gov

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the evolution of the molecular conformation over time. nih.gov This not only allows for the sampling of different conformations but also provides insights into the dynamic behavior of the molecule, such as the rates of conformational interconversion and the flexibility of different parts of the molecule.

For this compound, an MD simulation in a solvent box (e.g., water or a non-polar solvent) would reveal the preferred conformations in solution and the timescale of transitions between them. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, key spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

DFT methods are generally effective for predicting these properties. For NMR, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic shielding constants, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the Equatorial Conformer of this compound (DFT/GIAO)

Carbon AtomPredicted Chemical Shift (ppm)
Cyclohexane C138.2
Cyclohexane C2, C631.5
Cyclohexane C3, C526.8
Cyclohexane C426.1
Ethyl Cα45.3
Acetal (B89532)102.1
Ethoxy CH₂60.5
Ethoxy CH₃15.3

Similarly, the calculation of vibrational frequencies through a frequency analysis at the optimized geometry can generate a theoretical IR spectrum. mdpi.com While the calculated frequencies are often systematically overestimated, they can be scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating transition states and mapping out the potential energy surface of a reaction. mdpi.com For this compound, several reactions could be investigated, such as its hydrolysis under acidic conditions or its oxidation.

To study a reaction pathway, one would first optimize the geometries of the reactant(s) and product(s). Then, a search for the transition state connecting them would be performed. Transition state search algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed for this purpose. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. ijert.org

For example, the acid-catalyzed hydrolysis of the acetal group in this compound would proceed through a series of protonation and elimination steps. Each of these steps would involve a transition state that could be characterized computationally, providing a detailed, step-by-step understanding of the reaction mechanism.

Future Perspectives and Emerging Research Avenues for 2,2,2 Triethoxyethyl Cyclohexane

Unexplored Reactivity and Transformation Pathways

The reactivity of (2,2,2-Triethoxyethyl)cyclohexane is largely governed by the orthoester group, which is known for its sensitivity to acidic conditions, leading to hydrolysis to form an ester and alcohols. wikipedia.org However, beyond this classical transformation, a multitude of unexplored reaction pathways could be envisaged.

Future research could focus on leveraging the orthoester as a masked carboxylic acid derivative, unmasking it under specific conditions to participate in subsequent intramolecular reactions with the cyclohexane (B81311) ring. For instance, acid-catalyzed hydrolysis followed by intramolecular cyclization could lead to the formation of novel lactones with a cyclohexane backbone.

Furthermore, the reaction of the orthoester with Grignard reagents, a transformation known as the Bodroux-Chichibabin aldehyde synthesis, could be explored to introduce a variety of functional groups, leading to the synthesis of novel aldehydes. wikipedia.org The influence of the bulky cyclohexane group on the stereoselectivity of such reactions would be a pertinent area of investigation. Additionally, the Johnson-Claisen rearrangement of orthoesters with allylic alcohols presents an opportunity for carbon-carbon bond formation, potentially leading to complex cyclohexane derivatives with extended side chains. wikipedia.org

The reactivity of orthoesters is highly dependent on reaction conditions, including the nature of the orthoester, stoichiometry of reagents, and the presence of acid catalysts, which can lead to a variety of nitrogen-containing products like amides, imidates, and amidines when reacting with amines. nih.gov

Table 1: Potential Unexplored Reactions of this compound

Reaction TypePotential ReagentsExpected Product ClassPotential Research Focus
Intramolecular LactonizationAqueous AcidCyclohexyl-fused lactonesStereochemical control of cyclization
Bodroux-Chichibabin Aldehyde SynthesisGrignard Reagents (R-MgX)Cyclohexyl-substituted aldehydesDiastereoselectivity influenced by the cyclohexane ring
Johnson-Claisen RearrangementAllylic Alcoholsγ,δ-Unsaturated esters with a cyclohexyl moietyCatalyst development for enhanced stereocontrol
Reaction with AminesPrimary/Secondary Amines, Acid CatalystAmidines, ImidatesExploring the impact of amine nucleophilicity on product distribution
Spirocycle FormationDiols under acidic conditionsSpirocyclic orthoestersSynthesis of novel chiral spirocycles

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like this compound can be significantly enhanced by modern synthetic technologies such as flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and selectivity. nih.gov

The synthesis of the cyclohexene (B86901) oxide, a related cyclohexane derivative, has been shown to be significantly improved using a continuous-flow process, highlighting the potential for efficient gas-liquid reactions in flow reactors. beilstein-journals.org The epoxidation of cyclohexene using air as an oxidant in a continuous flow reactor demonstrates a significant improvement in reaction time for highly selective epoxide production compared to batch processes. beilstein-journals.org The integration of flow reactors with in-line purification and analysis could enable the rapid optimization of reaction conditions for the synthesis of this compound and its derivatives. thieme-connect.de

Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery and development of new reactions and molecules. merckmillipore.comchemspeed.comchemistryworld.com These platforms can perform numerous experiments in parallel, allowing for high-throughput screening of catalysts, solvents, and reaction conditions. chemspeed.commit.edu For this compound, an automated platform could be employed to explore the vast parameter space of the potential reactions outlined in the previous section, rapidly identifying optimal conditions for desired transformations. merckmillipore.commit.edu

Advanced Characterization Techniques for Dynamic Studies

The conformational flexibility of the cyclohexane ring in this compound presents an interesting subject for dynamic studies. The chair conformation is the most stable for cyclohexane, but the presence of a bulky triethoxyethyl substituent could influence the equilibrium between different conformers, such as the chair and twist-boat forms. sikhcom.netnih.gov

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational changes in molecules. sikhcom.netnih.govsemanticscholar.org By analyzing NMR spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of conformational exchange processes. nih.gov Low-temperature 13C NMR spectra of cis-1,4-di-tert-butylcyclohexane, for instance, have shown signals for both the twist-boat and chair conformations. nih.gov Similar studies on this compound could provide valuable insights into its conformational landscape.

In addition to NMR, other advanced characterization techniques could be employed. For example, computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the different conformations of the molecule and predict their relative energies and spectroscopic properties. sikhcom.net The combination of experimental and computational approaches would provide a comprehensive understanding of the dynamic behavior of this compound.

Theoretical Insights into Unconventional Bonding and Stereoelectronic Effects

The interplay of the cyclohexane scaffold and the orthoester functionality in this compound gives rise to interesting stereoelectronic effects that can influence its structure, stability, and reactivity. Stereoelectronic effects arise from the spatial arrangement of orbitals and can lead to stabilizing or destabilizing interactions. wikipedia.org

In cyclohexane derivatives, the orientation of substituents (axial vs. equatorial) can have a profound impact on their reactivity due to stereoelectronic interactions with the ring's sigma framework. For the this compound molecule, the preferred conformation of the triethoxyethyl group will be dictated by a balance of steric and stereoelectronic factors.

The orthoester group itself is subject to stereoelectronic effects, such as the anomeric effect, which involves the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar sigma-antibonding orbital. Theoretical studies, using methods like Natural Bond Orbital (NBO) analysis, could be employed to quantify these interactions and understand their influence on bond lengths, bond angles, and reactivity. Such studies would provide a deeper understanding of the fundamental electronic structure of this compound and could guide the design of new reactions and materials.

Design of Novel Functional Materials Based on the Compound's Architecture

The unique structure of this compound makes it an attractive building block for the design of novel functional materials. The cyclohexane moiety provides a rigid and well-defined scaffold, while the orthoester group offers a versatile handle for polymerization and post-polymerization modification.

Poly(ortho esters) are a class of biodegradable polymers that have been extensively investigated for biomedical applications, such as drug delivery. nih.govacs.orgresearchgate.net The hydrolysis of the orthoester linkage in the polymer backbone leads to its degradation into biocompatible products. nih.govgoogle.com By incorporating the this compound monomer into a poly(ortho ester) chain, it may be possible to tune the degradation rate and mechanical properties of the resulting material. acs.org The bulky cyclohexane group could impart increased hydrophobicity and potentially slower degradation rates.

Furthermore, the orthoester functionality can be used to create crosslinked polymer networks. For instance, reaction with diols or polyols would lead to the formation of a three-dimensional polymer network with tunable properties. Such materials could find applications as hydrogels, coatings, or adhesives. The cyclohexane unit could also be functionalized to introduce other desired properties, such as photo-responsiveness or liquid crystallinity. mdpi.commdpi.com The development of advanced amorphous and semi-crystalline polyesters based on cyclic monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) for smart film applications showcases the potential of incorporating cyclic structures into polymers. mdpi.com

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic StrategyPotential PropertiesPotential Applications
Biodegradable PolymersCopolymerization with diols and other orthoestersTunable degradation rates, enhanced hydrophobicityDrug delivery systems, temporary medical implants
Crosslinked NetworksReaction with polyolsHigh thermal stability, tunable mechanical propertiesAdhesives, coatings, thermosets
Functional MonomersModification of the cyclohexane ringPhoto-responsiveness, liquid crystallinitySmart materials, optical devices
Polymer AdditivesBlending with existing polymersImproved thermal stability, modified surface propertiesHigh-performance plastics, composites

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2,2,2-Triethoxyethyl)cyclohexane, and how can purity be optimized?

  • Methodology :

  • Alkylation : React cyclohexane with 2,2,2-triethoxyethyl halides (e.g., bromide or chloride) under Friedel-Crafts conditions using Lewis acids like AlCl₃. Monitor reaction progress via TLC or GC-MS .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
    • Challenge : Competing side reactions (e.g., over-alkylation) may occur; optimize stoichiometry and temperature (e.g., 0–5°C for controlled reactivity).

Q. How does the triethoxyethyl substituent influence the conformational dynamics of the cyclohexane ring?

  • Analysis :

  • Steric Effects : The bulky triethoxyethyl group favors equatorial positioning to minimize 1,3-diaxial strain. Chair conformers dominate, but boat/twist-boat forms may emerge under thermal stress .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to compare energy barriers for ring inversion. Experimental validation via variable-temperature NMR can detect conformational shifts .

Advanced Research Questions

Q. What experimental designs are effective for studying the oxidative degradation of this compound under varying conditions?

  • Approach :

  • Jet-Stirred Reactor (JSR) : Investigate low-temperature oxidation (500–1100 K, 1–50 atm) with O₂/N₂ mixtures. Use SVUV-PEPICO spectroscopy to identify intermediates like cyclohexylperoxy radicals (cy-C6H11OO) .
  • Catalytic Oxidation : Test metal oxides (e.g., MnO₂, Co₃O₄) or N-hydroxyphthalimide derivatives in acetonitrile. Monitor product selectivity (e.g., ketones vs. alcohols) via GC-MS .
    • Data Interpretation : Compare ignition delay times (shock tube/RCM data) and laminar flame speeds to kinetic models (e.g., Orléans group mechanism) .

Q. How do contradictions in reported oxidation pathways arise, and how can they be resolved?

  • Case Study :

  • Temperature Dependence : High-temperature (>850 K) oxidation primarily yields CO/CO₂ via C-C cleavage, while low-temperature (500–700 K) pathways form oxygenates (e.g., cyclohexanone) .
  • Modeling Adjustments : Revise rate constants for key reactions (e.g., H-abstraction by OH radicals) using CBS-QB3 calculations. Validate against JSR and flame-speed data .
    • Table 1 : Comparison of Oxidation Conditions and Products
Study TypeTemp Range (K)Pressure (atm)Key ProductsCitation
Shock Tube850–15001.5–50CO, benzene
JSR500–11001Cyclohexanone
Catalytic298–3581Alcohols

Q. What methodologies are suitable for analyzing the role of this compound in radical-mediated reactions?

  • Techniques :

  • EPR Spectroscopy : Detect transient radicals (e.g., cy-C6H11·) during photolysis or thermolysis. Use spin-trapping agents like DMPO .
  • Kinetic Isotope Effects (KIE) : Substitute deuterium at reactive C-H bonds to probe H-abstraction mechanisms .
    • Challenge : Differentiate between concerted and stepwise pathways in peroxy radical isomerization .

Methodological Considerations

Q. How can researchers mitigate experimental artifacts in cyclohexane derivative studies?

  • Best Practices :

  • Purity Control : Pre-treat solvents (e.g., distill over CaH₂) to eliminate trace water, which can hydrolyze ethoxy groups .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive reactions (e.g., Grignard additions) .

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • Software :

  • CHEMKIN : Simulate combustion kinetics using validated mechanisms (e.g., CRECK or AramcoMech) .
  • Gaussian : Calculate transition-state geometries and activation energies for substituent-directed reactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause CNS depression .
  • Spill Management : Neutralize spills with vermiculite or sand; avoid ignition sources due to flammability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.